molecular formula C25H22N2O3 B447475 7-{4-nitrophenyl}-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one

7-{4-nitrophenyl}-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one

Cat. No.: B447475
M. Wt: 398.5g/mol
InChI Key: JLZCVOCDMKGQBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-{4-nitrophenyl}-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one is a complex organic compound that belongs to the acridine family. Acridines are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by its unique structure, which includes a nitrophenyl group and a tetrahydrobenzo[c]acridine core.

Preparation Methods

The synthesis of 7-{4-nitrophenyl}-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with 10,10-dimethyl-1,2,3,4-tetrahydrobenzo[c]acridine-8(9H)-one under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

7-{4-nitrophenyl}-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.

Scientific Research Applications

7-{4-nitrophenyl}-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-{4-nitrophenyl}-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The compound’s effects are mediated through its ability to bind to DNA and RNA, interfering with cellular processes such as replication and transcription .

Comparison with Similar Compounds

Similar compounds to 7-{4-nitrophenyl}-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one include other acridine derivatives such as acridine orange and 9-aminoacridine. These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C25H22N2O3

Molecular Weight

398.5g/mol

IUPAC Name

10,10-dimethyl-7-(4-nitrophenyl)-7,9,11,12-tetrahydronaphtho[1,2-b]quinolin-8-one

InChI

InChI=1S/C25H22N2O3/c1-25(2)13-20-23(21(28)14-25)22(16-7-10-17(11-8-16)27(29)30)19-12-9-15-5-3-4-6-18(15)24(19)26-20/h3-12,22,26H,13-14H2,1-2H3

InChI Key

JLZCVOCDMKGQBT-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C3=C(N2)C4=CC=CC=C4C=C3)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)C4=CC=CC=C4C=C3)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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